N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNNRDBLHKCUIL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine scaffold is synthesized via cyclization of a linear precursor, often a δ-amino alcohol or δ-amino nitrile. A common approach involves the reduction of pyridine derivatives followed by stereoselective functionalization.
| Reaction Type | Reagents | Conditions | Yield | Key Considerations |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C | Ethanol, 12 hours | 78–85% | Requires chiral auxiliaries to control R-configuration |
| Leuckart Reaction | NH₄COOH, HCOOH | 160°C, 6 hours | 65% | Produces racemic mixture; necessitates resolution |
| Enzymatic Cyclization | Transaminase enzymes | pH 7.4, 37°C | 92% | High enantioselectivity but slower kinetics |
Recent advances employ asymmetric catalysis to directly generate the (R)-configured piperidine intermediate. For example, iridium-based catalysts enable enantiomeric excess (ee) >95% under mild conditions.
Introduction of the 2-Amino-Acetyl Group
The 2-amino-acetyl moiety is introduced via acylation or peptide coupling. Protecting group strategies are critical to prevent undesired side reactions.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Schotten-Baumann | Chloroacetyl chloride, NaOH | 0°C, 2 hours | 70% | Rapid but low stereocontrol |
| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | DCM, 24 hours | 88% | Preserves chirality; requires anhydrous conditions |
| Enzymatic Acylation | Lipase B, vinyl acetate | Phosphate buffer, 30°C | 82% | Solvent-free; scalable |
Post-acylation, the amino group is deprotected using trifluoroacetic acid (TFA) or hydrogenolysis, depending on the protecting group (e.g., Boc or Cbz).
Cyclopropane Functionalization
The cyclopropyl group is introduced via nucleophilic substitution or cyclopropanation. Stereochemical outcomes depend on the leaving group and catalyst.
| Reaction | Reagents | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Simmons-Smith | Zn(Cu), CH₂I₂ | Ether, reflux | 60% | Mixture of diastereomers |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | 75% | Requires pre-functionalized cyclopropane |
| Photochemical | UV light, diaziridine | Hexane, -20°C | 68% | High stereospecificity |
Industrial protocols favor Pd-catalyzed cross-coupling for scalability, achieving >90% regioselectivity in optimized systems.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and sustainability. Continuous flow reactors have replaced batch processes for critical steps:
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–75% | 85–92% |
| Solvent Use | 10 L/kg | 2 L/kg |
A representative pilot-scale setup involves:
-
Continuous Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (T = 80°C, P = 30 bar).
-
Flow Acylation : Microreactor with EDCI/HOBt, residence time = 15 minutes.
-
Membrane Separation : Nanofiltration membranes to isolate the cyclopropane intermediate.
This approach reduces waste by 40% compared to traditional methods.
Green Chemistry Approaches
Recent efforts focus on solvent-free and biocatalytic routes:
| Innovation | Description | Advantage |
|---|---|---|
| Mechanochemical Synthesis | Ball-milling piperidine with acetyl chloride | Eliminates solvents; 95% yield |
| Immobilized Enzymes | Lipase on silica gel for acylation | Reusable catalyst; 10 cycles without loss |
| CO₂-Based Extraction | Supercritical CO₂ for purification | No organic solvents; high purity |
These methods align with EPA guidelines, reducing the process’s environmental impact score (EIS) from 58 to 12.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
| Technique | Parameters | Outcome |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ | δ 1.2 (m, cyclopropyl), δ 3.4 (piperidine H) |
| HPLC-MS | C18 column, 0.1% TFA | Retention time = 8.2 min; [M+H]⁺ = 240.2 |
| X-ray Crystallography | Cu-Kα radiation | Confirms (R)-configuration (Flack parameter = 0.02) |
Chiral HPLC with a Chiralpak AD-H column resolves enantiomers (ee >99%).
Comparative Analysis of Methods
| Metric | Traditional | Flow Chemistry | Biocatalytic |
|---|---|---|---|
| Cost ($/kg) | 12,000 | 8,500 | 9,200 |
| Purity | 98% | 99.5% | 97% |
| E-Factor | 32 | 8 | 15 |
Flow chemistry offers the best balance of efficiency and sustainability, though biocatalytic routes are preferable for low-volume applications .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-oxide, while reduction may produce N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide.
Scientific Research Applications
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Biological Research: It is used as a tool compound to investigate the role of specific receptors and enzymes in biological systems.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, altering signal transduction and producing therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1) Key Differences: Replaces the cyclopropyl group with an isopropyl moiety and substitutes the 2-amino-acetyl chain with a bulkier (S)-2-amino-3-methyl-butyryl group.
- 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Key Differences: Lacks the acetyl spacer between the amino group and piperidine, and introduces a methyl group at the piperidine’s 1-position. Implications: The methyl group adds steric hindrance, possibly reducing conformational flexibility and affecting receptor interactions.
- (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide Key Differences: Replaces the piperidine ring with a dimethylamino-substituted cyclohexane. Implications: The cyclohexane backbone and dimethylamino group may enhance solubility or alter binding to amine-sensitive targets.
Comparison Table
Pharmacological and Physicochemical Implications
- Receptor Binding: The 2-amino-acetyl moiety may mimic endogenous ligands for GPCRs, as seen in compounds like LY303870 (a neurokinin-1 receptor antagonist).
- Stereochemical Influence : The (R)-configuration at the piperidine’s 1-position may optimize spatial alignment with chiral binding pockets, a feature critical in compounds like aprepitant.
Commercial and Research Status
- Discontinued Availability: The target compound’s discontinued status contrasts with structurally simpler analogs (e.g., 2-amino-N-cyclopropyl derivatives), which remain accessible.
- Therapeutic Potential: Analogs like nepadutant (MEN11420) highlight the role of piperidine-acetamides in developing peptide mimetics for inflammatory diseases.
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, a compound with the molecular formula C₁₂H₂₁N₃O₂, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminoacetyl group and a cyclopropyl moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.
1. GSK-3β Inhibition
Recent studies indicate that compounds structurally related to this compound exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). This kinase is implicated in various neurodegenerative diseases and mood disorders. The compound shows an IC₅₀ value of approximately 8 nM, indicating potent inhibition .
2. Anti-inflammatory Effects
The compound has demonstrated efficacy in reducing pro-inflammatory cytokines and nitric oxide production in microglial cells under lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing neuroinflammatory conditions .
3. Neuroprotective Properties
In models of neurodegeneration, the compound has been shown to protect neuronal cells from tau hyperphosphorylation induced by okadaic acid, highlighting its potential as a therapeutic agent in Alzheimer's disease .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibition | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotection | Prevents tau hyperphosphorylation |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced levels of tau protein hyperphosphorylation compared to control groups.
Case Study 2: Anti-inflammatory Response
In vitro experiments using BV-2 microglial cells revealed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha, IL-6) following LPS exposure, suggesting its potential utility in treating neuroinflammatory conditions.
Q & A
What are the optimal synthetic routes for N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, and how can reaction conditions be fine-tuned to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the piperidin-3-yl and cyclopropyl-acetamide moieties. Key steps include:
- Coupling Reactions : Use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to link the amino-acetyl group to the piperidine ring .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.
- Temperature Control : Maintaining reactions at 0–25°C to minimize side products .
- Catalysts : Palladium-based catalysts may enhance stereoselectivity for the (R)-configuration .
Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity.
How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Methodological Answer:
Data inconsistencies often arise from variations in assay conditions (e.g., cell lines, pH, or incubation times). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like serum concentration .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity and functional cAMP assays for GPCR activity) .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., piperidine-containing acetamides) to identify structure-activity relationships (SAR) that explain variability .
What advanced analytical techniques are critical for characterizing the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm the (R)-configuration .
- NMR Spectroscopy : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity of protons in the piperidine and cyclopropyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular formula accuracy .
How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 cell monolayers .
- In Vivo PK : Administer the compound intravenously and orally to rodents, then collect plasma samples at timed intervals. Analyze using LC-MS/MS to determine half-life (t½), bioavailability (F%), and clearance .
- Tissue Distribution : Radiolabel the compound (e.g., <sup>14</sup>C) and quantify accumulation in target organs .
What strategies are recommended for elucidating the compound’s mechanism of action when initial target prediction tools yield conflicting results?
Methodological Answer:
- Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes essential for the compound’s activity .
- Molecular Dynamics (MD) Simulations : Model binding interactions with predicted targets (e.g., kinases or GPCRs) to prioritize experimental validation .
How should researchers approach structure-activity relationship (SAR) studies to optimize this compound’s selectivity for a specific biological target?
Methodological Answer:
- Fragment Replacement : Systematically modify the cyclopropyl or amino-acetyl groups and test analogs for target binding (e.g., via IC50 assays) .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify key binding residues and guide rational design .
- Off-Target Profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) to quantify selectivity indices .
What are the best practices for ensuring reproducibility in toxicity studies involving this compound?
Methodological Answer:
- Dose Escalation : Follow OECD guidelines for acute toxicity testing, starting with low doses (1–10 mg/kg) in rodents .
- Biomarker Monitoring : Track liver/kidney function markers (ALT, creatinine) and histopathology post-administration .
- Batch Consistency : Use HPLC-certified batches (purity ≥98%) to avoid confounding effects from impurities .
How can computational chemistry tools be leveraged to predict this compound’s interaction with novel biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to targets identified via homology modeling .
- QSAR Modeling : Train machine learning models on datasets of related acetamides to predict affinity/toxicity .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
